10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15005256
InChI: InChI=1S/C28H21FO4/c1-31-23-12-11-17(13-22(23)29)26-21-14-20-18-9-5-6-10-19(18)28(30)33-24(20)15-25(21)32-27(26)16-7-3-2-4-8-16/h2-4,7-8,11-15H,5-6,9-10H2,1H3
SMILES:
Molecular Formula: C28H21FO4
Molecular Weight: 440.5 g/mol

10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

CAS No.:

Cat. No.: VC15005256

Molecular Formula: C28H21FO4

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one -

Specification

Molecular Formula C28H21FO4
Molecular Weight 440.5 g/mol
IUPAC Name 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one
Standard InChI InChI=1S/C28H21FO4/c1-31-23-12-11-17(13-22(23)29)26-21-14-20-18-9-5-6-10-19(18)28(30)33-24(20)15-25(21)32-27(26)16-7-3-2-4-8-16/h2-4,7-8,11-15H,5-6,9-10H2,1H3
Standard InChI Key YSBUXCGYAZJGKY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=C(OC3=C2C=C4C5=C(CCCC5)C(=O)OC4=C3)C6=CC=CC=C6)F

Introduction

The compound 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic molecule belonging to the class of chromenone derivatives. Chromenones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This specific compound features a tetrahydrofurochromene moiety, which contributes to its potential biological activity. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its chemical properties and may influence its interaction with biological targets.

Synthesis Methods

The synthesis of 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can be approached through several methods, including:

  • Condensation Reactions: Involving the reaction of appropriate precursors in the presence of catalysts.

  • Cyclization Reactions: Utilizing conditions that facilitate ring closure to form the chromenone core.

  • Substitution Reactions: To introduce the fluorine and methoxy substituents on the phenyl ring.

Biological Activities

Compounds similar to 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one have been studied for various biological activities, including:

  • Antioxidant Properties: Ability to neutralize free radicals.

  • Anti-inflammatory Effects: Potential to reduce inflammation in biological systems.

  • Anticancer Activities: Inhibition of cancer cell growth or proliferation.

The specific biological activity of this compound would require empirical testing to establish its efficacy.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
9,10-Dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-oneTetrahydrofurochromene structureLacks fluorine substitution
7-HydroxyflavoneFlavonoid structureExhibits strong antioxidant properties
6-MethoxyflavoneContains methoxy group on flavone backboneKnown for anti-inflammatory effects
8-HydroxyquinolineA heterocyclic compoundDisplays chelating properties

Potential Applications

Given its structural features, 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one may have applications in:

  • Medicinal Chemistry: As a potential therapeutic agent targeting various diseases.

  • Biological Research: For studying interactions with biological targets and understanding its mechanisms of action.

Further studies focusing on its biological activity will be essential for understanding its full potential in scientific applications.

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